5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12(2)20(26)23-9-3-4-13-5-7-15(11-18(13)23)22-19(25)16-10-14(21)6-8-17(16)24(27)28/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPIFWONGLESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Chlorination of Benzoic Acid Derivatives
5-Chloro-2-nitrobenzoic acid is synthesized via sequential electrophilic substitution:
Activation to Acyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (3 h, 70°C). The product, 5-chloro-2-nitrobenzoyl chloride, is purified via distillation (b.p. 152–154°C) and stored under anhydrous conditions.
Synthesis of 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-Amine
Cyclization to Form the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is constructed via Friedländer annulation :
Nitration and Reduction to Introduce the Amine
Acylation at the 1-Position
The secondary amine undergoes acylation with isobutyryl chloride:
- Conditions : Anhydrous DCM, triethylamine (TEA, 2 eq), 0°C → RT, 6 h.
- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and silica gel chromatography (hexane/EtOAc 4:1) yield 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine.
Amide Bond Formation
Coupling via HATU-Mediated Activation
The final step couples the acyl chloride and amine:
Alternative Schotten-Baumann Reaction
For larger-scale synthesis, the Schotten-Baumann method is employed:
- Conditions : Aqueous NaOH (10%), benzoyl chloride (1.1 eq), amine in THF/H₂O (0°C, 2 h).
- Yield : 72–75% after extraction (DCM) and column chromatography.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): Rt = 6.72 min, purity >98%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| HATU Coupling | 85 | 98 | Moderate | Low |
| Schotten-Baumann | 73 | 95 | High | High |
The HATU method offers superior yield and purity but is cost-prohibitive for industrial scales. The Schotten-Baumann approach balances scalability and economy.
Chemical Reactions Analysis
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amine derivatives, substituted benzamides, and quinoline derivatives.
Scientific Research Applications
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- The target compound and 4-(tert-butyl)-N-(1-isobutyryl-...)benzamide share a tetrahydroquinoline core but differ in substituents. The tert-butyl group in the latter may enhance steric bulk and hydrophobicity compared to the nitro group in the target compound .
- Niclosamide replaces the nitro group with a hydroxyl group, reducing electrophilicity but retaining bioactivity as an anthelmintic agent .
- Begacestat diverges significantly with a thiophenesulfonamide scaffold and trifluoromethyl groups, reflecting its role as a γ-secretase inhibitor for Alzheimer’s disease .
Critical Analysis :
- The isobutyryl group in both the target and 4-(tert-butyl) analogue likely contributes to similar handling precautions (e.g., avoiding dust inhalation and skin contact) .
Biological Activity
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a chloro group, a nitrobenzamide moiety, and a tetrahydroquinoline backbone. The unique combination of these functional groups is believed to contribute to its potential therapeutic applications.
The molecular formula of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is with a molecular weight of approximately 357.83 g/mol. The presence of the nitro group is particularly significant as it is known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of nitro-containing compounds often arises from their ability to undergo reductive activation within biological systems. This process generates reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, leading to various pharmacological effects.
Antimicrobial Activity
Nitro compounds are well-documented for their antimicrobial properties. For instance, the mechanism by which nitro compounds exert their antimicrobial effects typically involves the reduction of the nitro group to form reactive species that damage bacterial DNA. This mechanism has been observed in other nitro-containing compounds like metronidazole and chloramphenicol .
Recent studies have indicated that 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent efficacy comparable to established antibiotics.
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that the presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells. The hypoxic conditions often found in tumors can activate nitro prodrugs like this compound, leading to selective cytotoxicity against tumor cells while sparing normal cells .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds, providing insights into the potential effects of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
